Reactivity Advantage of the 6-Chloro Substituent
6-Chloro-5-ethylpyridazin-3-ol possesses a 6-chloro substituent that serves as a crucial reactive handle for further functionalization, a feature absent in its direct analog 5-ethylpyridazin-3-ol (CAS 61404-50-0). This allows for selective nucleophilic aromatic substitution and cross-coupling reactions, enabling the efficient introduction of diverse chemical groups at this position [1].
| Evidence Dimension | Synthetic Versatility |
|---|---|
| Target Compound Data | Contains a reactive 6-chloro group suitable for nucleophilic aromatic substitution and cross-coupling. |
| Comparator Or Baseline | 5-ethylpyridazin-3-ol (CAS 61404-50-0): Lacks a halogen at the 6-position, requiring alternative, often less direct, functionalization strategies. |
| Quantified Difference | Qualitative difference: Presence vs. absence of a key reactive handle. |
| Conditions | Standard organic synthesis protocols for heterocyclic chemistry [1]. |
Why This Matters
This synthetic handle is essential for efficiently building chemical libraries in drug and agrochemical discovery, directly impacting project timelines and the structural diversity of synthesized compounds.
- [1] Five-membered ring-substituted pyridazinol compounds and derivatives, preparation methods, herbicidal compositions and applications thereof. US Patent US12024500B2. View Source
